Home > Products > Screening Compounds P83789 > Galunisertib monohydrate
Galunisertib monohydrate - 924898-09-9

Galunisertib monohydrate

Catalog Number: EVT-268872
CAS Number: 924898-09-9
Molecular Formula: C22H21N5O2
Molecular Weight: 387.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Galunisertib Monohydrate is a first-in-class transforming growth factor-β receptor type I inhibitor.
Synthesis Analysis

Galunisertib is synthesized through a four-step convergent approach, which involves several key reactions to construct its complex molecular structure. The synthesis begins with commercially available starting materials, leading to intermediates that undergo specific transformations to yield the final product. The synthesis typically includes:

  1. Formation of Dihydropyrrolopyrazole: This step involves the creation of a core structure that is crucial for the biological activity of the compound.
  2. Quinoline Derivative Formation: A quinoline moiety is introduced, which enhances the binding affinity to TGF-βRI.
  3. Carbamate Formation: The final step involves constructing the carbamate group, which is essential for solubility and bioavailability.
  4. Crystallization: Galunisertib is crystallized as a monohydrate to stabilize its structure for further studies .
Molecular Structure Analysis

The molecular formula of galunisertib monohydrate is C17H18N4O2H2OC_{17}H_{18}N_{4}O_{2}\cdot H_{2}O. Its structure includes:

  • Dihydropyrrolopyrazole Core: This core is critical for its interaction with TGF-βRI.
  • Quinoline Ring System: This aromatic system contributes to the compound's hydrophobic properties and aids in receptor binding.
  • Hydrogen Bonding Sites: Key interactions occur through hydrogen bonds between nitrogen atoms in the quinoline and pyridine groups and specific amino acids in TGF-βRI, particularly histidine 283 .

The three-dimensional conformation allows for effective binding at the ATP-binding site, crucial for inhibiting kinase activity.

Chemical Reactions Analysis

Galunisertib functions primarily through its inhibition of TGF-βRI kinase activity. The chemical reactions involved include:

  1. Inhibition of Phosphorylation: By binding to TGF-βRI, galunisertib prevents ATP from phosphorylating SMAD proteins, specifically SMAD2 and SMAD3, which are vital for propagating TGF-β signaling .
  2. Modulation of Gene Expression: Inhibition leads to decreased transcriptional activity of genes regulated by SMAD complexes, impacting cellular processes such as proliferation and invasion in various cancer types .
Mechanism of Action

Galunisertib exerts its effects by selectively inhibiting TGF-βRI kinase activity. When TGF-β ligands bind to TGF-βRII, it recruits and activates TGF-βRI through phosphorylation. Galunisertib competes with ATP for binding at the kinase domain of TGF-βRI, effectively blocking this activation pathway. This inhibition results in reduced phosphorylation of downstream effectors like SMAD2, leading to decreased expression of genes associated with tumor progression and metastasis .

Key Data

  • IC50 Values: Galunisertib has demonstrated potent inhibitory effects on TGF-βRI with an IC50 value around 0.172 μM .
  • In Vivo Efficacy: In animal models, galunisertib has shown significant modulation of pSMAD levels correlating with tumor growth inhibition .
Physical and Chemical Properties Analysis

Galunisertib monohydrate exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 314.36 g/mol (including water).
  • Solubility: The compound has enhanced solubility due to its monohydrate form, facilitating oral bioavailability.
  • Stability: The crystalline form provides stability under standard laboratory conditions, although long-term exposure can lead to degradation .
Applications

Galunisertib is currently under investigation for its therapeutic potential in various cancers due to its ability to inhibit TGF-β signaling pathways associated with tumorigenesis. Notable applications include:

  1. Hepatocellular Carcinoma: Clinical trials are assessing its efficacy in reducing tumor growth and improving patient outcomes .
  2. Glioblastoma and Pancreatic Cancer: Studies are exploring combinations with other therapies such as immune checkpoint inhibitors .
  3. Preclinical Models: Galunisertib has been evaluated in patient-derived xenograft models to understand its effects on tumor microenvironments and stem cell-like properties in tumors .
Introduction to TGF-β Signaling in Oncogenesis and Fibrotic Pathologies

Dual Role of TGF-β in Tumor Suppression and Promotion

Transforming Growth Factor-beta (TGF-β) signaling exhibits a context-dependent duality in cancer biology. In normal epithelial cells and early-stage tumors, TGF-β acts as a tumor suppressor by inducing G1 cell cycle arrest through upregulation of CDK inhibitors (p15, p21, p27) and suppression of c-MYC expression. This halts proliferation and promotes differentiation [1] [8]. However, in advanced malignancies, TGF-β undergoes an oncogenic switch, driving tumor progression through:

  • Epithelial-mesenchymal transition (EMT): Upregulation of SNAIL/SLUG, ZEB1/ZEB2, and downregulation of E-cadherin [1] [10]
  • Metastatic facilitation: Induction of matrix metalloproteinases (MMPs) and prometastatic cytokines [8]
  • Immune evasion: Suppression of cytotoxic T-cell activity and promotion of regulatory T-cells (Tregs) [2] [3]
  • Fibrotic microenvironment: Activation of cancer-associated fibroblasts (CAFs) and extracellular matrix (ECM) remodeling [1] [10]

This paradoxical functionality positions TGF-β as both a guardian and aggressor in carcinogenesis, with its promotional role dominating in advanced disease stages.

Canonical and Non-Canonical TGF-β Signaling Pathways

TGF-β signaling bifurcates into distinct molecular cascades with integrated biological outputs:

Canonical (SMAD-dependent) Pathway:

  • Ligand binding: TGF-β isoforms (1, 2, 3) bind TGF-βRII, recruiting TGF-βRI (ALK5) to form a heterotetrameric complex [1] [8]
  • SMAD phosphorylation: ALK5 phosphorylates SMAD2/3, enabling complex formation with SMAD4
  • Nuclear translocation: SMAD2/3/4 complexes regulate transcription of target genes (e.g., PAI-1, p21) [8]
  • Negative regulation: SMAD7 competes for receptor binding and recruits E3 ubiquitin ligases (SMURF1/2) for receptor degradation [8]

Non-canonical (SMAD-independent) Pathways:

  • MAPK cascades: ERK, JNK, and p38 activation influencing cell migration and survival [10]
  • PI3K/AKT pathway: Modulates cellular metabolism and apoptosis resistance [10]
  • Rho-like GTPases: Regulate cytoskeletal dynamics and EMT [10]
  • NF-κB signaling: Promotes inflammatory responses and cell survival [10]

Table 1: TGF-β Signaling Pathway Components and Functions

Pathway TypeKey EffectorsBiological FunctionsCrosstalk Mechanisms
CanonicalSMAD2/3, SMAD4Cell cycle arrest, ECM production, EMT regulationSMAD7 inhibition of receptor activation
Non-canonicalMAPK, PI3K/AKT, Rho GTPasesCell migration, survival, cytoskeletal reorganizationMAPK-mediated SMAD linker region phosphorylation
IntegratedTRAF4/6, NF-κBImmune modulation, cancer stemness maintenanceTGF-βRII-TAK1-TRAF6 complex formation

Cross-talk between canonical and non-canonical pathways fine-tunes cellular responses, particularly in the tumor microenvironment where chronic TGF-β exposure favors pro-oncogenic signaling [10].

TGF-β Receptor I (ALK5) as a Therapeutic Target in Advanced Cancers

ALK5 (TGF-βRI) represents a critical signaling nexus due to its:

  • Kinase activity: Essential for phosphorylation of both SMAD2/3 and non-SMAD adaptor proteins [5]
  • Overexpression in advanced tumors: Correlates with poor prognosis in hepatocellular carcinoma (HCC), glioblastoma (GBM), and pancreatic ductal adenocarcinoma (PDAC) [4] [7]
  • Disease-specific functionality:
  • Oncology: Mediates EMT, metastasis, and immunosuppression [3] [8]
  • Fibrosis: Drives fibroblast-to-myofibroblast differentiation and collagen deposition [9] [10]

The ATP-binding pocket of ALK5 provides a druggable target for small molecule inhibition. Specificity remains challenging due to structural homology with other kinases (e.g., ALK1, ALK4), necessitating precision drug design [5] [6].

Properties

CAS Number

924898-09-9

Product Name

Galunisertib monohydrate

IUPAC Name

4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide;hydrate

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C22H19N5O.H2O/c1-13-4-2-5-18(25-13)21-20(19-6-3-11-27(19)26-21)15-9-10-24-17-8-7-14(22(23)28)12-16(15)17;/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,23,28);1H2

InChI Key

UZOSBNQFZUJWFP-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N.O

Solubility

Soluble in DMSO

Synonyms

Galunisertib Monohydrate; LY2157299 monohydrate; LY-2157299 monohydrate; LY 2157299 monohydrate

Canonical SMILES

CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.